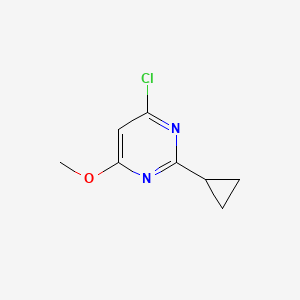

4-Chloro-2-cyclopropyl-6-methoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-methoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-12-7-4-6(9)10-8(11-7)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGKRSQYMJSBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C2CC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Mechanistic Investigations of Reactions Involving 4 Chloro 2 Cyclopropyl 6 Methoxypyrimidine

Elucidation of Reaction Pathways for Pyrimidine (B1678525) Functionalization

The functionalization of 4-chloro-2-cyclopropyl-6-methoxypyrimidine is dictated by the electronic nature of the pyrimidine ring and its substituents. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, which significantly lowers the electron density of the ring carbons, making the molecule susceptible to nucleophilic attack. This inherent electron deficiency is the cornerstone of its reactivity.

The primary reaction pathways are:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is an effective leaving group. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at this position, leading to the substitution of the chlorine atom. This pathway is common for introducing heteroatom nucleophiles (e.g., amines, alkoxides, thiolates).

Palladium-Mediated Cross-Coupling Reactions: The C4-Cl bond can be activated by a palladium catalyst to participate in a variety of cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of aryl, vinyl, alkyl, and amino groups. Key examples include the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig reactions, each proceeding through a characteristic catalytic cycle involving a palladium center.

The choice between these pathways depends on the desired transformation and the reaction conditions employed, such as the nature of the reactant, the presence or absence of a catalyst, and the solvent and base used.

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Pyrimidine Ring

The SNAr reaction is a fundamental process for modifying this compound. The mechanism proceeds via a two-step addition-elimination sequence.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine (C4). This attack is directed to the C4 position due to the cumulative electron-withdrawing effect of the two ring nitrogens, which makes this carbon highly electrophilic. This step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized and stabilized by resonance, with significant charge density residing on the electronegative nitrogen atoms of the pyrimidine ring. organic-chemistry.orgresearchgate.net

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the substituted product.

Studies on analogous compounds, such as 4,6-dichloro-2-(methylthio)pyrimidine (B19916), demonstrate the enhanced reactivity of the C4 position. When treated with sodium ethoxide, substitution occurs exclusively at C4, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, highlighting the regioselectivity of the SNAr reaction on such scaffolds. chemrxiv.org Similarly, research on 6-alkoxy-4-chloro-5-nitropyrimidines shows that reaction with primary amines leads to the substitution of the C4-chloro group first. researchgate.net

Catalytic Cycles in Palladium-Mediated Cross-Coupling Reactions

Palladium-mediated cross-coupling reactions are indispensable for forming C-C and C-N bonds at the C4 position of this compound. These reactions share a common mechanistic framework centered on a Pd(0)/Pd(II) catalytic cycle, which generally consists of three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond of the pyrimidine. This step is often rate-limiting and results in the formation of a square planar Pd(II) complex. The reactivity order for halides in this step is typically I > Br > Cl, making the activation of the C-Cl bond the most challenging.

Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organotin, organozinc) is transferred to the palladium center, displacing the halide. This forms a new Pd(II) complex containing both organic partners.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Suzuki-Miyaura coupling uses an organoboron reagent (typically a boronic acid or ester) as the coupling partner in the presence of a base.

Catalytic Cycle: The cycle follows the general pathway described above. A key feature of the Suzuki reaction is the role of the base, which is required to activate the organoboron reagent. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step. chemrxiv.orgmdpi.com

Regioselectivity: The regioselectivity of Suzuki couplings on polysubstituted chloropyrimidines can be complex. While SNAr reactions often show a strong preference for the C4 position, palladium-catalyzed couplings can be more sensitive to the electronic and steric environment. A pivotal study on the closely related 2,4-dichloro-6-methoxypyrimidine found that its Suzuki coupling with phenylboronic acid resulted in a mixture of both possible isomers—substitution at C2 and C4—with no significant regioselectivity observed. researchgate.net This suggests that for this compound, the electronic differentiation between the C2 and C4 positions might be insufficient to direct the palladium catalyst to a single site, potentially leading to mixtures of products if both sites were chlorinated. However, with only the C4 position chlorinated, the reaction is expected to proceed selectively at that site.

The Stille coupling involves the reaction of an organotin (stannane) reagent with the chloro-pyrimidine substrate.

Catalytic Cycle: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. chemicalbook.com A key difference is that the transmetalation step does not require a base. The transfer of the organic group from the tin reagent to the palladium complex is often the rate-determining step in the cycle. Additives like copper(I) salts can sometimes accelerate this step. organic-chemistry.org

Stereochemical Implications: A significant feature of the Stille coupling is its stereoretentive nature. If the organostannane partner contains a double bond (i.e., it is a vinylstannane), the geometric configuration (E or Z) of that double bond is typically retained in the final coupled product. This stereospecificity is highly valuable in synthesis, as it allows for the controlled formation of stereochemically defined olefins. For a hypothetical Stille coupling with this compound, reaction with a (Z)-vinylstannane would be expected to yield the (Z)-alkenylpyrimidine product.

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic partners in cross-coupling chemistry.

Catalytic Cycle: The reaction proceeds through the standard Pd-catalyzed cycle. organic-chemistry.org Organozinc reagents are prepared either from the corresponding organolithium or Grignard reagents via transmetalation with a zinc halide (e.g., ZnCl₂) or directly from an organic halide and activated zinc. Their high reactivity allows for the coupling of less reactive chlorides, often under milder conditions than other coupling reactions. orgsyn.org

Functional Group Tolerance: A primary advantage of the Negishi coupling is its exceptional functional group tolerance. bldpharm.com Organozinc reagents are compatible with a wide array of sensitive functional groups, including esters, amides, nitriles, and ketones, which might not be stable under the more basic conditions of a Suzuki coupling or the harsher conditions sometimes required for other methods. This tolerance makes the Negishi coupling a powerful tool for late-stage functionalization in the synthesis of complex molecules. A Negishi coupling on this compound would be expected to proceed without affecting most common functional groups present on the organozinc partner. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an amine with an aryl or heteroaryl halide.

Catalytic Cycle: The mechanism differs slightly from C-C coupling reactions but follows the same core principles. uni.luchemicalbook.com

Oxidative Addition: Pd(0) inserts into the C4-Cl bond.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the amine is deprotonated to form a palladium amido complex.

Reductive Elimination: The C-N bond is formed as the aryl-amino product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Key Features: This reaction typically requires bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) on the palladium catalyst. These ligands facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting. The choice of base is also critical; it must be strong enough to deprotonate the coordinated amine but not so nucleophilic that it competes in an SNAr reaction. The reaction provides a direct and highly versatile method for synthesizing substituted anilines and other arylamines.

Kinetic Studies and Reaction Rate Determination of Pyrimidine Transformations

A thorough review of scientific literature and chemical databases reveals a notable absence of specific kinetic studies and reaction rate determinations for transformations involving this compound. While the synthesis and general reactivity of related chloropyrimidines are documented, detailed mechanistic investigations quantifying the rates of reaction for this particular compound are not publicly available.

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. For a compound like this compound, such studies would typically involve monitoring the rate of nucleophilic substitution at the C4 position, where the chlorine atom is susceptible to displacement. This would entail systematic variation of parameters such as temperature, solvent polarity, and the concentration of the nucleophile and substrate.

Hypothetical Data Tables for Illustrative Purposes:

To illustrate the type of data that would be generated from such studies, the following hypothetical tables are presented. It is crucial to emphasize that this data is not based on experimental results for this compound and serves only as a representation of what kinetic analysis would provide.

Table 1: Hypothetical Rate Constants for the Reaction with a Generic Nucleophile (Nu) in Different Solvents at a Constant Temperature (e.g., 298 K)

| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

|---|---|---|

| Acetonitrile | 37.5 | (Illustrative Value 1) |

| Dichloromethane | 8.93 | (Illustrative Value 2) |

| Tetrahydrofuran | 7.5 | (Illustrative Value 3) |

Table 2: Hypothetical Temperature Dependence of the Reaction Rate in a Single Solvent (e.g., Acetonitrile)

| Temperature (K) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

|---|---|

| 288 | (Illustrative Value A) |

| 298 | (Illustrative Value B) |

| 308 | (Illustrative Value C) |

From the temperature dependence data, the activation parameters for the reaction, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), could be determined using the Arrhenius and Eyring equations. These parameters would provide deeper insights into the transition state of the reaction.

Detailed Research Findings (General Principles):

In the context of this compound, detailed research findings from kinetic studies would be expected to elucidate the following:

Reaction Order: Determining the order of the reaction with respect to the pyrimidine substrate and the nucleophile would confirm whether the reaction proceeds through a bimolecular (SNAr) or a unimolecular mechanism.

Influence of Substituents: The electronic effects of the cyclopropyl (B3062369) group at the C2 position and the methoxy (B1213986) group at the C6 position would be quantified. The electron-donating nature of the methoxy group and the unique electronic properties of the cyclopropyl group would be expected to influence the electrophilicity of the C4 position and thus the reaction rate.

Solvent Effects: A systematic study of solvent effects would reveal the nature of the transition state. For a typical SNAr mechanism, an increase in solvent polarity would be expected to stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.

Nucleophile Effects: The rate of substitution would be highly dependent on the nature of the nucleophile, including its nucleophilicity, steric bulk, and the pKa of its conjugate acid.

Until dedicated kinetic studies on this compound are conducted and published, a quantitative understanding of its reaction rates and a detailed elucidation of its transformation mechanisms will remain speculative.

Iv. Structure Reactivity Relationships and Computational Studies of 4 Chloro 2 Cyclopropyl 6 Methoxypyrimidine

Electronic Effects of Substituents on Pyrimidine (B1678525) Reactivity

The cyclopropyl (B3062369) group at the C-2 position exerts a notable electronic influence on the pyrimidine ring. Due to its unique bonding structure, often described by the Walsh or Coulson-Moffit models, the cyclopropyl group possesses significant s-character in its C-H bonds and p-character in its C-C bonds. wikipedia.org This allows it to act as an effective electron donor through hyperconjugation, stabilizing adjacent carbocations and influencing the electron density of the aromatic system to which it is attached. wikipedia.org This donation of electron density can modulate the reactivity of the pyrimidine ring.

The chlorine atom at the C-4 position is a key functional handle for synthetic transformations, primarily acting as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org The pyrimidine ring itself plays a crucial role in activating the chlorine for displacement. The electron-withdrawing nature of the two ring nitrogen atoms reduces the electron density at the carbon atoms, particularly at positions 2, 4, and 6, making them more electrophilic and susceptible to attack by nucleophiles. researchgate.netacs.org

When a nucleophile attacks the C-4 position, the negative charge of the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atoms, which provides significant stabilization. stackexchange.com This stabilization of the reaction intermediate lowers the activation energy for the substitution, making the chlorine an effective leaving group. stackexchange.com Therefore, the chlorine atom's role is twofold: it is a displaceable group and its reactivity is enhanced by the activating effect of the pyrimidine core.

The methoxy (B1213986) group (-OCH3) at the C-6 position has a dual electronic nature. It is electron-withdrawing through induction (-I effect) due to the oxygen atom's electronegativity, but it is a strong electron-donating group through resonance (+M effect) because of the oxygen's lone pairs. In aromatic systems, the resonance effect typically dominates.

| Substituent | Position | Primary Electronic Effect | Influence on Ring Reactivity |

|---|---|---|---|

| Cyclopropyl | C-2 | Electron-donating (Hyperconjugation) | Increases electron density on the ring, modulates reactivity. |

| Chlorine | C-4 | Electron-withdrawing (Inductive) | Acts as a good leaving group; position is activated by ring nitrogens. |

| Methoxy | C-6 | Electron-donating (Resonance) | Increases electron density on the ring, counteracting the ring's inherent electron deficiency. |

Steric Hindrance Considerations in Reaction Design and Outcome

Steric hindrance plays a critical role in determining the feasibility and outcome of chemical reactions. In the case of 4-Chloro-2-cyclopropyl-6-methoxypyrimidine, the cyclopropyl group at C-2 can present a steric barrier to the approach of reagents, particularly at the adjacent nitrogen (N1) and chlorine (C4) positions. While not as bulky as a tert-butyl group, which has been shown to completely block certain pyrimidine reactions, the three-dimensional nature of the cyclopropyl ring is significant. nih.gov

The steric hindrance can influence the reaction pathway, for example, by favoring one regioisomer over another or by affecting the competition between different reaction mechanisms, such as nucleophilic substitution versus elimination. rsc.org The design of synthetic routes must therefore account for the potential steric clash between the cyclopropyl group and the incoming nucleophile or reagent, as this can impact reaction rates and yields. Minimizing steric hindrance has been noted as a factor in enhancing the efficiency of certain reactions. acs.org

Computational Chemistry Approaches for Pyrimidine Systems

Computational chemistry, particularly quantum chemical calculations, has become an indispensable tool for understanding the structure and reactivity of organic molecules. physchemres.org For pyrimidine derivatives, these methods provide deep insights into their electronic properties, which are often difficult to probe experimentally. mdpi.comijcce.ac.ir

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. physchemres.org For pyrimidine systems, DFT calculations, often using the B3LYP functional, can accurately predict various molecular properties. ijcce.ac.irtandfonline.com

Key analyses performed using DFT include:

Frontier Molecular Orbitals (FMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO's location often indicates the most likely site for nucleophilic attack. stackexchange.commdpi.com For a molecule like this compound, the LUMO is expected to have a significant coefficient on the C-4 carbon, consistent with this position being the primary site for nucleophilic substitution.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. jchemrev.comresearchgate.net This allows for the prediction of sites for both electrophilic and nucleophilic attack.

Atomic Charge Distribution: Calculations such as Mulliken population analysis assign partial charges to each atom in the molecule, quantifying the electronic effects of the substituents. tandfonline.com This data can reveal the extent of electron withdrawal by the nitrogen atoms and the electron-donating effects of the cyclopropyl and methoxy groups.

| Parameter | Atom/Orbital | Calculated Value | Interpretation |

|---|---|---|---|

| Mulliken Charge | C4 (attached to Cl) | +0.25 | Indicates an electrophilic center, susceptible to nucleophilic attack. |

| Mulliken Charge | N1 | -0.55 | Indicates an electron-rich center. |

| Mulliken Charge | N3 | -0.58 | Indicates an electron-rich center. |

| Orbital Energy | HOMO | -6.8 eV | Relates to the ionization potential and electron-donating ability. |

| Orbital Energy | LUMO | -1.5 eV | Relates to the electron affinity; a low value indicates susceptibility to nucleophilic attack. |

| Energy Gap (HOMO-LUMO) | - | 5.3 eV | Indicates the kinetic stability of the molecule. |

Note: The data in Table 2 is illustrative and represents typical values for similar heterocyclic systems. Actual values would require specific computation for the molecule.

Prediction of Regioselectivity and Reaction Pathways through Computational Modeling

Computational modeling has become an indispensable tool for predicting the outcomes of chemical reactions, offering insights into regioselectivity and reaction mechanisms without the need for extensive empirical experimentation. For a molecule such as this compound, computational methods can elucidate the most probable sites for chemical attack and map out the energetic landscape of potential reaction pathways.

The regioselectivity of reactions involving substituted pyrimidines is largely governed by the electronic properties of the ring and its substituents. The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms. The substituents—chloro, cyclopropyl, and methoxy groups—further modulate the electron density distribution across the ring. Computational techniques, particularly those based on quantum mechanics like Density Functional Theory (DFT), are employed to calculate molecular properties that predict reactivity.

Key indicators of reactivity include:

Electron Density and Electrostatic Potential (ESP): Mapping the ESP onto the molecule's surface reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms create electron-deficient zones, while the methoxy group, a strong electron-donating group, increases electron density at the ortho and para positions. The chlorine atom acts as an electron-withdrawing group via induction but can donate electron density through resonance. Computational models can precisely quantify these effects.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO indicates the site of electrophilic attack (where the molecule acts as a nucleophile), while the LUMO indicates the site of nucleophilic attack (where the molecule acts as an electrophile). In nucleophilic aromatic substitution reactions, a common reaction for chloropyrimidines, the LUMO's location and energy are paramount. The carbon atom attached to the chlorine atom is often a primary site for nucleophilic attack, a prediction that can be confirmed by analyzing the LUMO's distribution.

By calculating the energies of potential intermediates and transition states, computational modeling can map out entire reaction pathways. This allows chemists to predict the most favorable reaction mechanism and identify potential byproducts, guiding the design of more efficient and selective syntheses. rsc.org

Table 1: Hypothetical Calculated Electronic Properties for Predicting Regioselectivity

| Atomic Position on Pyrimidine Ring | Calculated Partial Charge (a.u.) | LUMO Coefficient | Predicted Reactivity Towards Nucleophiles |

|---|---|---|---|

| C2 (with cyclopropyl) | +0.15 | 0.21 | Low |

| C4 (with chlorine) | +0.35 | 0.45 | High |

| C5 | -0.20 | -0.10 | Very Low |

| C6 (with methoxy) | +0.25 | 0.30 | Moderate |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations to predict sites of nucleophilic attack.

Conformational Analysis of Pyrimidine Derivatives

The three-dimensional structure, or conformation, of a molecule is critical to its reactivity and interaction with other molecules. Conformational analysis of pyrimidine derivatives like this compound involves studying the spatial arrangements of its atoms, particularly the rotation around single bonds. The rigidity or flexibility of a molecule can significantly influence its biological activity and chemical properties. nih.gov

The pyrimidine ring itself is largely planar and rigid. However, the substituents attached to it possess rotational freedom, leading to different conformers.

Cyclopropyl Group: The orientation of the three-membered cyclopropyl ring relative to the pyrimidine ring can vary. While rotation around the C-C single bond is possible, steric hindrance with adjacent groups can limit the range of motion and define low-energy, preferred conformations.

Methoxy Group: The methyl group can rotate around the C-O bond. Its preferred orientation is typically one that minimizes steric clash with the hydrogen atom at the C5 position and the nitrogen at N1, while maximizing electronic stabilization through resonance with the pyrimidine ring.

Computational methods are extensively used to perform conformational analysis. By systematically rotating the bonds of the substituents and calculating the potential energy of each resulting structure, a potential energy surface can be generated. The minima on this surface correspond to stable, low-energy conformers. Studies on various substituted pyrimidines have shown that even subtle changes in substitution can lead to significant shifts in conformational preferences. acs.org The analysis of crystal structure data from databases can also provide valuable information on the preferred low-energy conformations of similar molecular fragments. acs.org For some pyrimidine derivatives, specific rigid conformations are synthesized to enhance their interaction with biological targets. nih.gov

Table 2: Example of Conformational Analysis Data for a Substituted Pyrimidine

| Conformer | Key Dihedral Angle (e.g., C5-C6-O-CH3) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A (Planar) | 0° | 0.00 | 75.3 |

| B (Perpendicular) | 90° | 2.50 | 1.5 |

| C (Anti-planar) | 180° | 0.85 | 23.2 |

Note: This table provides hypothetical data illustrating how different orientations (conformers) of a substituent like the methoxy group have different energy levels, leading to a predominant conformation at room temperature.

Quantitative Structure-Activity Relationships (QSAR) in Pyrimidine Scaffolds from a Chemical Perspective

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrimidine scaffolds, which are central to many areas of medicinal chemistry, QSAR studies provide crucial insights for designing more potent and selective molecules. nih.govnih.gov From a chemical perspective, QSAR focuses on quantifying aspects of a molecule's structure and correlating these numerical descriptors with observed activity. nih.gov

A typical QSAR model is expressed by a linear or non-linear equation: Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

The power of QSAR lies in the selection of appropriate molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. These descriptors can be broadly categorized:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as its ability to donate or accept electrons. Examples include atomic partial charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO). For pyrimidine derivatives, these descriptors can capture the influence of substituents on the ring's electron density, which is often critical for receptor binding.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molar refractivity (MR), van der Waals volume, and specific steric parameters like Taft's Es. They are important for modeling how a molecule fits into a binding site.

Hydrophobic Descriptors: These describe a molecule's lipophilicity, which governs its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The most common descriptor is the partition coefficient, LogP.

Quantum Mechanical Descriptors: Derived from quantum chemical calculations, these can include properties like total energy, heat of formation, and surface area descriptors (e.g., Jurs_DPSA_1, Molecular_SurfaceArea). nih.govresearchgate.net

In QSAR studies of pyrimidine derivatives, researchers synthesize a series of related compounds and test their biological activity. Then, various molecular descriptors are calculated for each compound. Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks, support vector machines), a model is built that best correlates the descriptors with the activity. nih.govmdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized pyrimidine derivatives, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.comscielo.brbenthamdirect.com

Table 3: Common Molecular Descriptors in QSAR Studies of Pyrimidine Derivatives

| Descriptor Category | Descriptor Example | Chemical Property Represented |

|---|---|---|

| Hydrophobic | LogP | Lipophilicity and partitioning between water and octanol. |

| Electronic | Dipole Moment | Overall polarity of the molecule. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Quantum Mechanical | LUMO Energy | Electron-accepting ability (electrophilicity). |

| 3D Descriptors | Molecular Surface Area | The total surface area of the molecule. nih.gov |

V. Derivatization and Chemical Transformations of 4 Chloro 2 Cyclopropyl 6 Methoxypyrimidine

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. For 4-Chloro-2-cyclopropyl-6-methoxypyrimidine, the chlorine atom at the C4 position serves as an effective leaving group, enabling coupling with various organometallic reagents.

The Suzuki-Miyaura coupling is a widely employed method for forming C-C bonds, celebrated for its mild reaction conditions and the commercial availability of a vast range of boronic acids and their derivatives. escholarship.orgsemanticscholar.org This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an organic halide with an organoboron compound. escholarship.org

For this compound, the Suzuki-Miyaura reaction provides a direct route to introduce aryl, heteroaryl, or vinyl substituents at the C4 position. The reaction of potassium cyclopropyltrifluoroborate (B8364958) with various aryl chlorides, for instance, has been shown to proceed in moderate to excellent yields, demonstrating the feasibility of coupling a cyclopropyl (B3062369) group in such reactions. researchgate.net While specific data on this compound is limited, extensive research on similar 2,4-dichloropyrimidines and other chloropyrimidines establishes a strong precedent for its successful application. semanticscholar.orgnih.govresearchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines

| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | Good to Excellent |

| 4-Amino-6-chloropicolinate | Arylboronic acid | Pd catalyst (<4) | Various | Various | Various | >60-85 |

This table presents data from analogous systems to illustrate typical reaction conditions and expected outcomes.

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). rasayanjournal.co.inoriprobe.com This method is valued for its tolerance of a wide variety of functional groups and the stability of organostannane reagents to air and moisture. rasayanjournal.co.inresearchgate.net The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rasayanjournal.co.in

The reaction of this compound with various organostannanes, such as vinyltributyltin or aryltributyltin, would be expected to yield the corresponding 4-vinyl or 4-aryl derivatives. The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands is critical for the reaction's success. researchgate.net While organotin compounds are highly toxic, the Stille reaction remains a significant tool in organic synthesis for creating complex molecules. rasayanjournal.co.inoriprobe.com

Table 2: General Parameters for Stille Coupling Reactions

| Electrophile | Organostannane | Palladium Catalyst | Ligand | Solvent |

|---|---|---|---|---|

| Aryl/Heteroaryl-Cl | R-Sn(Alkyl)₃ | Pd(0) complex (e.g., Pd(PPh₃)₄) | Phosphine ligands (e.g., PPh₃) | Toluene, Dioxane, DMF |

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organic halides with organozinc reagents. patsnap.com This reaction is known for its high reactivity and functional group tolerance, allowing for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. nih.gov Organozinc reagents can be prepared from the corresponding organic halides, making this a versatile method. patsnap.comnih.gov

The application of Negishi coupling to this compound would enable the introduction of a wide range of alkyl, aryl, and heteroaryl groups at the C4 position. The reaction is particularly useful for coupling with heterocyclic organozinc reagents. nih.gov The choice of catalyst, often a palladium complex with a suitable phosphine ligand like X-Phos, is key to achieving high yields. nih.gov This coupling is frequently used in the synthesis of natural products and bioactive molecules. researchgate.net

Table 3: Typical Catalytic Systems for Negishi Coupling of Aryl Chlorides

| Aryl Chloride | Organozinc Reagent | Catalyst System | Solvent | Outcome |

|---|---|---|---|---|

| Heteroaryl-Cl | Aryl-ZnX | Pd₂(dba)₃ / X-Phos | THF, Dioxane | High yields |

| Aryl-Cl | Alkyl-ZnX | Pd(P(t-Bu)₃)₂ | THF/NMP | Good to excellent yields |

This table summarizes common catalytic systems for Negishi coupling on related substrates.

Carbon-Nitrogen Bond Formation via Amination Reactions

The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical and medicinal chemistry. The activated C4 position of this compound is an ideal site for amination reactions, either through palladium-catalyzed methods or direct nucleophilic aromatic substitution.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. jocpr.comgoogle.com This reaction has broad scope, tolerating a wide range of primary and secondary amines and various functional groups. jocpr.comgoogle.com The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. beilstein-journals.org

This methodology is highly applicable for the synthesis of 4-amino-2-cyclopropyl-6-methoxypyrimidine derivatives. By reacting this compound with a diverse array of primary or secondary amines in the presence of a suitable palladium catalyst and a base (e.g., NaOt-Bu, Cs₂CO₃), a library of N-substituted pyrimidines can be generated. mdpi.com The choice of ligand (e.g., Xantphos, RuPhos) is often critical for achieving high yields, especially with less reactive amines or challenging substrates. google.commdpi.com

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Chloro-N-heterocycles

| Heteroaryl Chloride | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloropyrimidine | Morpholine | Pd(OAc)₂ / Xantphos | NaOt-Bu | Toluene | High |

| 4-(pyridin-3-yl)pyrimidin-2-amine derivatives | Aryl Bromides | PdCl₂(PPh₃)₂ / Xantphos | NaOt-Bu | Toluene | 27-82 |

This table provides examples from related systems to illustrate the versatility of the Buchwald-Hartwig amination.

Direct nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for introducing amino groups onto electron-deficient aromatic rings. thieme.de The chlorine atom at the C4 position of the pyrimidine (B1678525) ring is activated towards nucleophilic attack by the ring nitrogen atoms, making this compound a suitable substrate for SₙAr reactions with primary and secondary amines. mdpi.com

This reaction is often carried out under thermal conditions, sometimes with a base to neutralize the HCl generated. google.com In many cases, particularly in the synthesis of pharmaceutical intermediates like Ticagrelor, the reaction of a chloropyrimidine with an amine proceeds efficiently in a suitable solvent such as ethanol (B145695) or isopropanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). rasayanjournal.co.innih.gov The reactivity can be influenced by the nucleophilicity of the amine and the solvent used. audreyli.com For less reactive amines, acid catalysis can sometimes promote the reaction. preprints.org

Table 5: Examples of SₙAr Amination on Substituted Pyrimidines

| Chloropyrimidine Substrate | Amine | Conditions | Solvent | Product |

|---|---|---|---|---|

| 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine | DIPEA, reflux | THF | 4-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-6-chloro-5-nitro-2-(propylthio)pyrimidine |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | TEA, reflux | Ethanol | Mono-substituted 4-amino-6-chloro derivatives |

This table showcases conditions from structurally related pyrimidines, particularly from syntheses of bioactive molecules.

Carbon-Oxygen and Carbon-Sulfur Bond Formation on the Pyrimidine Ring

The chlorine atom at the C4 position of this compound is susceptible to nucleophilic aromatic substitution, providing a key avenue for the formation of new carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. These reactions are fundamental in the synthesis of diverse pyrimidine derivatives.

Carbon-Oxygen Bond Formation:

The displacement of the C4-chloro group by oxygen nucleophiles, such as alcohols and phenols, can be achieved under basic conditions. The reaction typically proceeds via an addition-elimination mechanism, facilitated by the electron-withdrawing nature of the pyrimidine ring.

A representative reaction involves the treatment of a chloropyrimidine with an alkoxide. For instance, the reaction with sodium methoxide (B1231860) would lead to the corresponding methoxy (B1213986) derivative. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar pyrimidine systems.

Carbon-Sulfur Bond Formation:

Similarly, sulfur nucleophiles, such as thiols and thiophenols, can readily displace the chloro substituent to form thioethers. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion. Organosulfur compounds are of significant interest in medicinal and materials chemistry. mdpi.com

The following table summarizes representative nucleophilic substitution reactions for C-O and C-S bond formation on a related pyrimidine core.

Table 1: Examples of Nucleophilic Substitution for C-O and C-S Bond Formation on Chloropyrimidines

| Nucleophile | Reagent | Product Type | Reference Compound |

| Methoxide | Sodium Methoxide | 4-Methoxypyrimidine | 4-Chloro-6-methylpyrimidine nih.gov |

| Phenoxide | Sodium Phenoxide | 4-Phenoxypyrimidine | 4-Chloro-6-methylpyrimidine nih.gov |

| Thiophenoxide | Sodium Thiophenoxide | 4-(Phenylthio)pyrimidine | 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione researchgate.net |

| Alkylthiolate | Sodium Ethanethiolate | 4-(Ethylthio)pyrimidine | 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione researchgate.net |

Ring Transformations and Molecular Rearrangements of the Pyrimidine Nucleus

The pyrimidine ring, under certain conditions, can undergo transformations and rearrangements to yield other heterocyclic systems. These reactions often involve ring-opening followed by recyclization and can be induced by strong nucleophiles or harsh reaction conditions.

One notable transformation is the conversion of pyrimidines into pyrazoles. For instance, it has been reported that 4-methoxy-5-nitropyrimidine (B8763125) reacts with hydrazine (B178648) to form 3-amino-4-nitropyrazole. rsc.org This transformation proceeds through a proposed mechanism involving nucleophilic attack of hydrazine, ring opening, and subsequent intramolecular cyclization. Another study demonstrated the conversion of 4-chloro-2-phenylpyrimidine (B179847) into a 4-methyl-2-phenyl-s-triazine when treated with potassium amide in liquid ammonia. researchgate.net More recently, methods for the skeletal editing of pyrimidines to pyrazoles via a formal carbon deletion have been developed, proceeding under milder conditions. nih.gov

These examples suggest that this compound could potentially be converted to other heterocyclic structures, such as pyrazoles or triazines, by carefully selecting the appropriate reagents and reaction conditions.

Table 2: Examples of Ring Transformations of Pyrimidine Derivatives

| Starting Pyrimidine | Reagent(s) | Product Heterocycle | Reference |

| 4-Methoxy-5-nitropyrimidine | Hydrazine hydrate | 3-Amino-4-nitropyrazole | rsc.org |

| 4-Chloro-2-phenylpyrimidine | Potassium amide in liquid ammonia | 4-Methyl-2-phenyl-s-triazine | researchgate.net |

| Pyrimidine | Hydrazine | Pyrazole (B372694) | nih.gov |

Vi. 4 Chloro 2 Cyclopropyl 6 Methoxypyrimidine As a Key Synthetic Intermediate

Role in the Convergent and Divergent Synthesis of Complex Heterocyclic Systems

The strategic placement of functional groups on 4-chloro-2-cyclopropyl-6-methoxypyrimidine makes it an exemplary intermediate for both convergent and divergent synthetic strategies. The C4-chloro group is the primary site of reactivity, susceptible to displacement by a wide array of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the straightforward coupling of the pyrimidine (B1678525) core with other complex molecular fragments, a hallmark of convergent synthesis.

A significant application of this intermediate is in the synthesis of complex heterocyclic systems, such as pyrazole-substituted pyrimidines, which are scaffolds of interest in agrochemical research. In a typical reaction, this compound is reacted with a substituted pyrazole (B372694) in the presence of a base. The pyrazole's ring nitrogen acts as a nucleophile, displacing the chlorine atom at the C4 position of the pyrimidine to form a new carbon-nitrogen (C-N) bond.

This reaction is exemplified in the synthesis of compounds with potential fungicidal properties. For instance, the reaction with 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole proceeds under basic conditions to yield the corresponding 4-(pyrazol-1-yl)pyrimidine derivative.

Table 1: Synthesis of a Pyrazole-Substituted Pyrimidine Derivative

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

|---|

This synthetic route allows for a modular approach. By preparing various substituted pyrazoles and coupling them with the common pyrimidine intermediate, a diverse library of final compounds can be generated efficiently. This modularity is central to its role in divergent synthesis, where a single, readily accessible intermediate is used to produce a multitude of structurally distinct analogues for screening and optimization. The cyclopropyl (B3062369) and methoxy (B1213986) groups offer further sites for modification in later-stage synthesis, although they are generally more stable than the C4-chloro group, allowing for selective reactions.

Applications in the Development of Agrochemicals and Fine Chemicals

Substituted pyrimidines are foundational components in modern agrochemicals, appearing in commercial fungicides, herbicides, and insecticides. google.com this compound serves as a key intermediate in the discovery and development of new active ingredients in this sector. Its utility lies in its ability to be incorporated into larger molecules that are designed to interact with specific biological targets in pests or weeds.

The synthesis of pyrazole-pyrimidine conjugates, as detailed in the previous section, is directly relevant to the development of novel fungicides. Many successful fungicides operate by inhibiting the respiration of fungal cells, and heterocyclic compounds containing both pyrazole and pyrimidine rings have shown high efficacy in this area. The ability to systematically modify the substituents on both rings—using this compound as the core pyrimidine unit—is crucial for fine-tuning the biological activity, selectivity, and physicochemical properties of the final product.

The development process for a new agrochemical often involves the synthesis of hundreds or thousands of related structures to identify a lead compound with optimal performance and safety. The role of this compound as a readily available, reactive intermediate is therefore critical for accelerating these discovery programs.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing Pyrimidine Scaffolds

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in chemical biology and drug discovery to efficiently generate libraries of structurally diverse small molecules. The goal of DOS is to explore vast regions of "chemical space" to discover novel molecular scaffolds with new biological functions. The this compound scaffold is well-suited for DOS campaigns due to its inherent reactivity and multiple points for diversification.

A hypothetical DOS strategy using this pyrimidine intermediate would involve a branching pathway where the core scaffold is elaborated through various reaction types.

Table 2: Hypothetical Diversity-Oriented Synthesis (DOS) Strategy

| Step | Reaction Type | Diversification Point | Example Reagents | Resulting Scaffold Class |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution (SNAr) | C4-Chloro | Amines, Thiols, Alcohols, Pyrazoles | 4-Amino/Thio/Oxy/Pyrazolyl-pyrimidines |

| 2 | Palladium-Catalyzed Cross-Coupling | C4-Chloro | Boronic Acids (Suzuki), Alkynes (Sonogashira), Amines (Buchwald-Hartwig) | 4-Aryl/Alkynyl/Amino-pyrimidines |

In such a strategy, the initial diversification would occur at the highly reactive C4 position. A portion of the starting material could be subjected to a variety of SNAr reactions with different nucleophiles (e.g., a panel of amines, thiols, and alcohols). Another portion could undergo various palladium-catalyzed cross-coupling reactions to introduce carbon-carbon or carbon-nitrogen bonds, significantly increasing skeletal diversity.

Following this initial diversification, further complexity can be introduced. For example, the methoxy group at the C6 position can be cleaved to reveal a hydroxyl group. This new functional handle can then be used for a second round of diversification, such as etherification or esterification with a new set of building blocks. By combining these reaction sequences, a single starting intermediate like this compound can give rise to a large and structurally rich library of compounds, embodying the core principles of DOS.

Vii. Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Pyrimidine (B1678525) Functionalization

The functionalization of the pyrimidine core is a cornerstone of synthetic chemistry, and future research will heavily invest in creating more advanced catalytic systems. A primary focus is on direct C–H bond functionalization, an atom-economical approach that avoids the need for pre-functionalized substrates. researchgate.netnih.goveurekaselect.com Transition-metal catalysis, employing metals such as palladium, rhodium, ruthenium, and manganese, has been instrumental in this area. nih.govresearchgate.net Future efforts will likely target the development of catalysts that offer higher regioselectivity, particularly for functionalizing positions that are traditionally difficult to access. nih.gov

Emerging strategies include the use of photoredox catalysis, which can facilitate C-H functionalization under mild conditions using visible light. acs.org This approach aligns with green chemistry principles by reducing energy consumption. nih.gov Furthermore, the design of novel ligands for transition metals is a critical avenue for enhancing catalytic activity and selectivity. The development of catalysts that can operate in environmentally benign solvents or even under solvent-free conditions is another significant goal. eurekaselect.comnih.gov These advanced catalytic systems will not only improve the synthesis of known compounds like 4-Chloro-2-cyclopropyl-6-methoxypyrimidine but also open doors to a vast array of novel pyrimidine derivatives.

Table 1: Emerging Catalytic Strategies for Pyrimidine Functionalization

| Catalytic Strategy | Catalyst Type | Potential Advantages |

|---|---|---|

| Direct C-H Functionalization | Transition Metals (Pd, Rh, Ru, Mn) | High atom economy, reduced synthetic steps. researchgate.netresearchgate.net |

| Photocatalytic Methods | Visible-light photoredox catalysts | Mild reaction conditions, energy efficiency. nih.govacs.org |

| Ligand-Directed Catalysis | Custom-designed organic ligands | Enhanced regioselectivity and reactivity. nih.gov |

Exploration of Flow Chemistry and Continuous Processing for Efficient Pyrimidine Synthesis

Flow chemistry, or continuous processing, is rapidly emerging as a powerful alternative to traditional batch synthesis, offering significant advantages in terms of safety, efficiency, and scalability. mdpi.comnih.gov The application of this technology to the synthesis of pyrimidine derivatives is a promising area of future research. researchgate.net By conducting reactions in a continuous stream through a reactor, flow systems allow for precise control over parameters such as temperature, pressure, and reaction time. mdpi.com This high level of control often leads to higher yields, improved purity, and shorter reaction times compared to batch methods. researchgate.net

For a multi-step synthesis, such as that required for this compound, a continuous flow process could streamline the entire sequence, minimizing manual handling and the isolation of intermediates. This is particularly advantageous when dealing with hazardous reagents or unstable intermediates. mdpi.com Researchers are exploring the integration of in-line purification and analysis techniques within flow systems, which could lead to fully automated synthesis and optimization platforms. The development of bespoke flow reactors, including microreactors, will be crucial for adapting complex organic transformations, like those in pyrimidine synthesis, to continuous processing. researchgate.net

Integration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. powertechjournal.com The future synthesis of this compound will undoubtedly incorporate these principles to minimize environmental impact and enhance sustainability. eurekaselect.comrasayanjournal.co.in Key areas of focus include the use of safer solvents, the development of catalytic rather than stoichiometric reactions, and the maximization of atom economy. researchgate.net

Several green strategies are particularly relevant for pyrimidine synthesis. Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction rates, increase yields, and reduce energy consumption. nih.govresearchgate.net Solvent-free reaction conditions, where possible, eliminate the environmental and economic costs associated with solvent use and disposal. powertechjournal.com Furthermore, the use of renewable feedstocks and biodegradable catalysts represents a significant long-term goal. rasayanjournal.co.in Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are another powerful tool in green chemistry, offering high efficiency and reduced waste generation. nih.govrasayanjournal.co.in

Table 2: Green Chemistry Approaches in Pyrimidine Synthesis

| Principle | Application in Synthesis | Benefit |

|---|---|---|

| Catalysis | Using reusable heterogeneous or biocatalysts. rasayanjournal.co.in | Reduced waste, milder conditions, high selectivity. |

| Alternative Energy Sources | Microwave or ultrasonic irradiation. nih.gov | Shorter reaction times, higher yields, energy efficiency. |

| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions. eurekaselect.compowertechjournal.com | Reduced environmental impact and toxicity. |

| Atom Economy | Designing reactions like multicomponent reactions (MCRs). nih.gov | Maximizes incorporation of starting materials into the final product, minimizing waste. |

Application of Advanced Spectroscopic Techniques for In-situ Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced spectroscopic techniques are becoming indispensable tools for gaining real-time, in-situ insights into the complex transformations involved in pyrimidine synthesis. researchgate.net Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy allow chemists to monitor the concentration of reactants, intermediates, and products as the reaction progresses, without the need for sampling and quenching.

Raman spectroscopy is another powerful tool for in-situ monitoring, particularly in flow chemistry setups, as it can provide detailed structural information about species in the reaction mixture. biorxiv.orgbiorxiv.org Mass spectrometry techniques, especially when coupled with reaction monitoring systems, can help identify transient intermediates and elucidate reaction pathways. researchgate.net For instance, studying the formation of a pyrimidine ring could involve tracking key intermediates and determining the kinetics of each step. This detailed mechanistic data is invaluable for troubleshooting, optimizing reaction conditions, and rationally designing improved synthetic protocols for compounds like this compound. nih.gov

Computational Design and Predictive Modeling for New Pyrimidine Derivatives with Tailored Reactivity

Computational chemistry and predictive modeling are transforming the field of chemical synthesis from a trial-and-error endeavor to a more design-oriented science. mdpi.comtandfonline.com These tools are poised to play a significant role in the development of new pyrimidine derivatives with specific, tailored properties. Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure and reactivity of molecules, providing insights into reaction mechanisms and predicting the outcome of new reactions. nih.govjchemrev.com

Quantitative Structure-Activity Relationship (QSAR) models can establish correlations between the chemical structure of pyrimidine derivatives and their properties, such as reactivity or biological activity. mdpi.comscirp.org This allows for the virtual screening of large libraries of potential compounds to identify promising candidates for synthesis. mdpi.com Molecular docking studies can predict how pyrimidine derivatives might interact with biological targets, guiding the design of new therapeutic agents. nih.govmdpi.com By using these predictive models, researchers can prioritize synthetic efforts, reduce the number of experiments needed, and accelerate the discovery of novel pyrimidine derivatives based on the this compound scaffold with enhanced reactivity or desired biological functions. researchgate.net

Table 3: Computational and Modeling Techniques in Pyrimidine Chemistry

| Technique | Application | Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular properties, reaction energies, and transition states. jchemrev.com | Mechanistic insights, prediction of reactivity and spectroscopic properties. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Development of statistical models linking structure to activity/property. mdpi.comscirp.org | Prediction of the biological activity or properties of unsynthesized compounds. |

| Molecular Docking | Simulation of the interaction between a small molecule and a macromolecular target. mdpi.com | Prediction of binding affinity and mode, guiding drug design. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Chloro-2-cyclopropyl-6-methoxypyrimidine, and how can experimental conditions be optimized for yield?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, 2,4-dichloro-6-methoxypyrimidine can react with cyclopropane-containing nucleophiles (e.g., thiols or amines) in the presence of a base like NaH in dry toluene. The reaction is stirred at room temperature for 12 hours, followed by solvent evaporation and purification via silica gel column chromatography. Recrystallization from dichloromethane (CH₂Cl₂) yields high-purity crystals suitable for structural analysis .

- Key Parameters :

| Parameter | Condition |

|---|---|

| Solvent | Dry methylbenzene |

| Base | NaH (1.2 eq) |

| Temperature | Room temperature |

| Purification | Column chromatography, recrystallization |

Q. What safety protocols are critical during the synthesis and handling of this compound?

- Methodological Answer :

- Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile byproducts.

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste handlers to prevent environmental contamination.

- Cross-Contamination : Use dedicated glassware and disposable pipette tips to minimize carryover .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer :

- X-Ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is employed to resolve the molecular structure. Data collection at low temperatures (e.g., 100 K) improves resolution. SHELXL refines the structure, accounting for rotational disorder (e.g., 180° disorder in the pyrimidine group with occupancy ratios of 0.68:0.32) .

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while mass spectrometry (HRMS) verifies molecular weight.

Advanced Research Questions

Q. How can rotational disorder in crystallographic models of this compound derivatives be resolved?

- Methodological Answer : Use occupancy refinement in SHELXL to model disordered components. For example, in the title compound, the pyrimidine ring was split into two orientations with refined occupancies of 0.677:0.323. Restraints on bond lengths and angles for disordered atoms improve model stability. Hydrogen-bonding interactions (e.g., N–H⋯N) should be validated to ensure geometric plausibility .

Q. How do researchers address contradictions between in vitro and in vivo pharmacological data for pyrimidine-based enzyme inhibitors?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation in vivo.

- Bioavailability : Measure plasma concentration-time profiles to evaluate absorption barriers.

- Off-Target Effects : Use selectivity panels (e.g., kinase profiling) to rule out non-specific binding.

Q. What experimental designs are effective for evaluating the inhibitory kinetics of this compound against target enzymes?

- Methodological Answer :

- Enzyme Assays : Use recombinant enzymes (e.g., 5-lipoxygenase) in buffer systems mimicking physiological pH. Monitor substrate conversion spectrophotometrically.

- IC₅₀ Determination : Perform dose-response curves with 8–12 concentration points. Fit data to a sigmoidal model using software like GraphPad Prism.

- Mechanistic Studies : Pre-incubate the compound with the enzyme to distinguish competitive vs. non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.